L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine
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Overview
Description
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine is a synthetic peptide compound It is composed of two lysine residues linked by a 12-aminododecanoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected lysine is then coupled with 12-aminododecanoic acid using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected lysine and 12-aminododecanoic acid are synthesized.
Automated Peptide Synthesizers: Automated peptide synthesizers are used to couple the amino acids efficiently.
Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oximes: Formed from oxidation of amino groups.
Amines: Formed from reduction of the compound.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine involves:
Molecular Targets: The compound interacts with specific proteins and enzymes in the body.
Pathways Involved: It can modulate cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-lysine: A simpler dipeptide with similar properties but lacking the 12-aminododecanoyl chain.
L-Lysyl-N~2~-(6-aminocaproyl)-L-lysine: A compound with a shorter aminocaproyl chain instead of the 12-aminododecanoyl chain.
Uniqueness
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine is unique due to its longer 12-aminododecanoyl chain, which imparts distinct chemical and biological properties. This makes it more versatile for various applications compared to its shorter-chain analogs.
Properties
CAS No. |
882172-07-8 |
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Molecular Formula |
C24H49N5O4 |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[12-aminododecanoyl-[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H49N5O4/c25-17-11-7-5-3-1-2-4-6-8-16-22(30)29(21(24(32)33)15-10-13-19-27)23(31)20(28)14-9-12-18-26/h20-21H,1-19,25-28H2,(H,32,33)/t20-,21-/m0/s1 |
InChI Key |
UVPFYPGJXUAKNR-SFTDATJTSA-N |
Isomeric SMILES |
C(CCCCCC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)[C@H](CCCCN)N)CCCCCN |
Canonical SMILES |
C(CCCCCC(=O)N(C(CCCCN)C(=O)O)C(=O)C(CCCCN)N)CCCCCN |
Origin of Product |
United States |
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